(R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester

Overview

Description

“®-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester” is an ester, a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and alcohols .

Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves a benzyne-mediated esterification of carboxylic acids and alcohols, providing products under mild conditions via a selective nucleophilic addition of carboxylic acid to benzyne in the presence of alcohol followed by a transesterification with alcohol .Molecular Structure Analysis

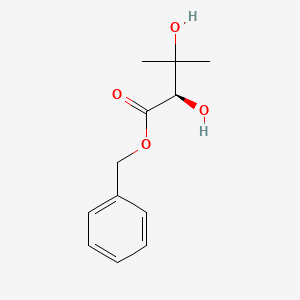

The molecular structure of esters, including “®-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester”, typically involves a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The specific structure of this compound would require more specific information .Chemical Reactions Analysis

Esters, including “®-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester”, undergo several types of reactions. One such reaction is hydrolysis, where the ester is heated with a large excess of water containing a strong-acid catalyst. The reaction is reversible and does not go to completion. The products are a carboxylic and an alcohol .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .Scientific Research Applications

Protein Engineering

The compound has been utilized in protein engineering , specifically in site-specific protein modifications. This includes applications such as N-terminal pyroglutamation, caging Glu in the active site of a toxic protein, and introducing metal chelator hydroxamic acid and versatile reactive handle acyl hydrazide .

Epigenetic Research

In epigenetic research, this chemical has facilitated the creation of novel epigenetic marks like Gln methylation on histones, which is significant for understanding gene expression regulation .

Bioorthogonal Chemistry

The ester has been used in bioorthogonal chemistry to modify proteins at specific Glu or Gln residues, providing unique tools for precise protein decoration .

Artificial Enzyme Design

It serves as a building block in the design of artificial enzymes, enabling the introduction of non-canonical amino acids into proteins for enhanced or novel enzymatic activities .

Vaccine Development

The compound’s ability to be incorporated into proteins through genetic code expansion makes it a valuable asset in vaccine development, where precise protein manipulation can lead to more effective immunogens .

Drug Discovery

In the field of drug discovery, particularly for protein/peptide-based drugs, this ester plays a crucial role in the site-specific introduction of functional entities into therapeutic proteins .

Biologics Production

Lastly, the production of high-quality biologics benefits from the use of this compound, as it allows for the functionalization of proteins with various probes and handles, essential for therapeutic applications .

Mechanism of Action

Target of Action

Benzyl esters are known to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the structural features of the compound and the biological context in which it is used.

Mode of Action

The mode of action of ®-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester is likely to involve its interaction with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . As an ester, it can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an alcohol .

Biochemical Pathways

For instance, ester hydrolysis occurs through a nucleophilic acyl substitution pathway, where hydroxide ion is the nucleophile that adds to the ester carbonyl group to give a tetrahedral intermediate .

Pharmacokinetics

They can be widely distributed in the body and are typically metabolized by esterases to yield their corresponding carboxylic acids and alcohols .

Result of Action

The hydrolysis of esters can lead to changes in cellular ph and can potentially release bioactive compounds .

Action Environment

Environmental factors such as pH, temperature, and the presence of specific enzymes can influence the action, efficacy, and stability of ®-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester. For instance, the rate of ester hydrolysis can be influenced by the pH of the environment . Additionally, the presence of esterases can significantly impact the metabolism of the compound .

properties

IUPAC Name |

benzyl (2R)-2,3-dihydroxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-12(2,15)10(13)11(14)16-8-9-6-4-3-5-7-9/h3-7,10,13,15H,8H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYOGRCHSFVCNV-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)OCC1=CC=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)OCC1=CC=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449280 | |

| Record name | Butanoic acid, 2,3-dihydroxy-3-methyl-, phenylmethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester | |

CAS RN |

184528-76-5 | |

| Record name | Butanoic acid, 2,3-dihydroxy-3-methyl-, phenylmethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.